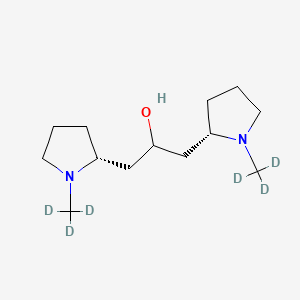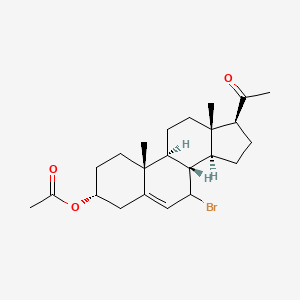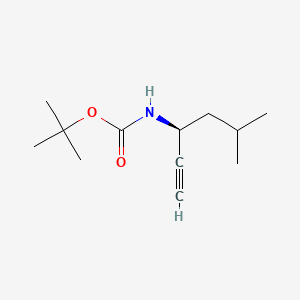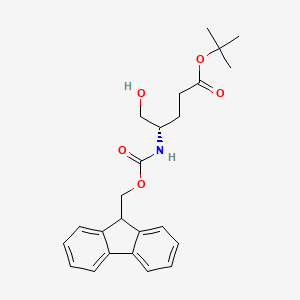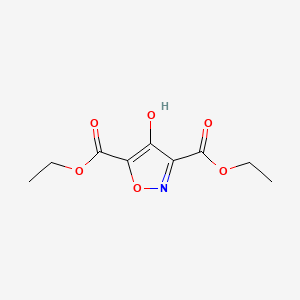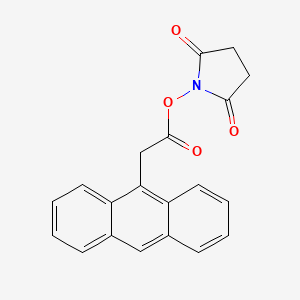
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anthraquinones and Derivatives: Structural Diversity and Biological Activities
Anthraquinones, including derivatives such as "9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester," exhibit a broad range of chemical diversity and biological activities. These compounds have attracted attention in industries ranging from pharmaceuticals and textiles to food colorants. The structural basis for their activities, particularly the effects of the 9,10-anthracenedione structure and its substituents, remains a subject of scientific investigation. Marine microorganisms have been identified as promising sources of novel anthraquinones with potential therapeutic applications, highlighting the ongoing interest in these compounds for drug discovery and other applications (Fouillaud et al., 2016).
Applications in Material Chemistry and Organic Photochemistry
Anthracene derivatives, including structures related to "9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester," play a significant role in material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches, and they have been explored for their utility in probing DNA cleavage in biological systems. The importance of the anthracene chromophore in the development of organic photochemistry underscores the wide-ranging applicability of these compounds (Somashekar Mn & Chetana Pr, 2016).
Biotechnological and Environmental Applications
Further research has delved into the biotechnological routes based on lactic acid production from biomass, showcasing the potential of lactic acid and its derivatives for producing chemicals such as pyruvic acid, acrylic acid, and lactate ester. These findings suggest a broader spectrum of applications for related compounds in green chemistry and environmental sustainability (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPSCVBJVUCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




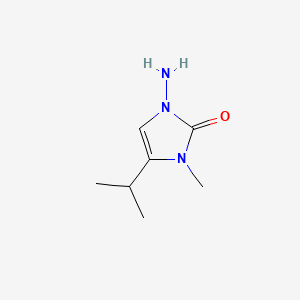
![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)


